molecular formula C16H22ClNO2 B11168744 2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one

2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B11168744
M. Wt: 295.80 g/mol
InChI Key: CJQHQEGHFYQVSM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Methyl Group:

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable amine, such as 3-methylpiperidine, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
  • 2-(4-Fluorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
  • 2-(4-Bromophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups and structural features makes it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C16H22ClNO2/c1-12-5-4-10-18(11-12)15(19)16(2,3)20-14-8-6-13(17)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3

InChI Key

CJQHQEGHFYQVSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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